molecular formula C7H15NS B1422744 2-(Ethylsulfanyl)cyclopentan-1-amine CAS No. 1344338-44-8

2-(Ethylsulfanyl)cyclopentan-1-amine

Cat. No. B1422744
CAS RN: 1344338-44-8
M. Wt: 145.27 g/mol
InChI Key: LRRNYPQOJVXHFH-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclopentan-1-amine is a chemical compound with the molecular formula C7H15NS . It has a molecular weight of 145.27 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)cyclopentan-1-amine consists of a cyclopentane ring with an amine (-NH2) group and an ethylsulfanyl (-SCH2CH3) group attached .


Chemical Reactions Analysis

Specific chemical reactions involving 2-(Ethylsulfanyl)cyclopentan-1-amine are not provided in the search results .


Physical And Chemical Properties Analysis

Amines, such as 2-(Ethylsulfanyl)cyclopentan-1-amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH-) ions . The Kb value for a similar compound, methylamine, is 4.6 × 10^-4 .

Scientific Research Applications

Synthesis and Properties

  • Aminomethoxy Derivatives of 1-(Ethylsulfanyl)alkanes: A study by Mamedbeyli et al. (2013) explored the synthesis of new amino derivatives of 1-(Ethylsulfanyl)alkanes through Mannich condensation. These compounds demonstrated potential as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Mamedbeyli et al., 2013).

Catalysis and Reaction Mechanisms

  • Catalytic Activity in Ketone Reductive Amination

    Guo et al. (2019) found that cyclopentylamine, a derivative, is widely used in pesticides, cosmetics, and medicines. Their study involved using Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone, with implications for the efficient production of cyclopentylamine (Guo et al., 2019).

  • Allylic Amination Catalysis

    Research by Feuerstein et al. (2001) involved the use of a tetraphosphine/palladium system to catalyze the allylic amination process. This methodology allowed for high yields with a significant substrate/catalyst ratio (Feuerstein et al., 2001).

Synthesis and Structural Studies

  • Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes: A study by Nambu et al. (2015) revealed an efficient synthesis method for cycloalkane-1,3-dione-2-spirocyclopropanes using sulfonium salts. This has implications in the synthesis of complex organic structures, including those involving primary amines (Nambu et al., 2015).

Application in Microencapsulation

  • Microencapsulation of λ-cyhalothrin: Yang et al. (2011) investigated the synthesis of amidic alginate derivatives for microencapsulation purposes. This study is significant for the encapsulation and controlled release of substances, leveraging the properties of primary amines (Yang et al., 2011).

Safety And Hazards

Specific safety and hazard information for 2-(Ethylsulfanyl)cyclopentan-1-amine is not available from the search results .

properties

IUPAC Name

2-ethylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRNYPQOJVXHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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